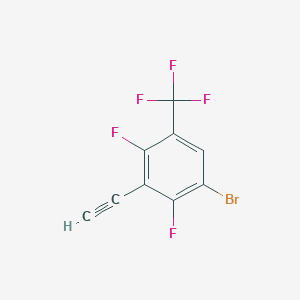

3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene

描述

3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene is a halogenated phenylacetylene derivative characterized by a bromine atom at the 3-position, fluorine atoms at the 2- and 6-positions, and a trifluoromethyl group at the 5-position of the benzene ring. This compound is of significant interest in organic synthesis due to its electron-deficient aromatic system, which enhances its reactivity in cross-coupling reactions such as Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions . Its structure has been confirmed via X-ray crystallography, a process often facilitated by software like SHELX for small-molecule refinement . The presence of multiple electronegative substituents (Br, F, CF₃) imparts unique electronic and steric properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

属性

分子式 |

C9H2BrF5 |

|---|---|

分子量 |

285.01 g/mol |

IUPAC 名称 |

1-bromo-3-ethynyl-2,4-difluoro-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H2BrF5/c1-2-4-7(11)5(9(13,14)15)3-6(10)8(4)12/h1,3H |

InChI 键 |

KNMHKVHGDORDQE-UHFFFAOYSA-N |

规范 SMILES |

C#CC1=C(C(=CC(=C1F)Br)C(F)(F)F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene typically involves the use of halogenated precursors and palladium-catalyzed coupling reactions. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as column chromatography or recrystallization to ensure high purity.

化学反应分析

Types of Reactions: 3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling to form more complex structures.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

科学研究应用

Chemistry: In chemistry, 3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medical research, this compound can be used to develop new pharmaceuticals and diagnostic agents. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals. Its unique properties can enhance the performance and functionality of these materials.

作用机制

The mechanism of action of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target proteins or membranes.

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)phenylacetylene, it is compared to structurally related phenylacetylenes (Table 1).

Table 1: Comparative Analysis of Halogenated Phenylacetylenes

| Compound Name | Substituents | Melting Point (°C) | Solubility (in THF) | Reaction Yield (Sonogashira Coupling, %) | Electronic Effect (Hammett σₚ) |

|---|---|---|---|---|---|

| This compound | 3-Br, 2,6-F, 5-CF₃ | 98–102 | Moderate | 85–92 | +0.81 (CF₃), +0.47 (Br) |

| 3-Chloro-2,4-difluoro-5-(trifluoromethyl)phenylacetylene | 3-Cl, 2,4-F, 5-CF₃ | 85–89 | High | 78–84 | +0.81 (CF₃), +0.23 (Cl) |

| 2-Bromo-4-fluoro-5-(trifluoromethyl)phenylacetylene | 2-Br, 4-F, 5-CF₃ | 110–114 | Low | 70–75 | +0.81 (CF₃), +0.47 (Br) |

| 3,5-Bis(trifluoromethyl)phenylacetylene | 3,5-CF₃ | 75–78 | Very High | 90–95 | +0.81 (CF₃, each) |

Key Observations

Reactivity in Cross-Coupling Reactions: The bromine substituent in the 3-position enhances oxidative addition in palladium-catalyzed reactions compared to chlorine analogs, as seen in the higher Sonogashira coupling yields (85–92% vs. 78–84%) . Steric hindrance from the 2,6-difluoro arrangement reduces reactivity slightly compared to non-ortho-substituted analogs (e.g., 3,5-bis(trifluoromethyl)phenylacetylene).

Electronic Effects :

- The trifluoromethyl group (σₚ = +0.81) strongly withdraws electrons, activating the acetylene toward nucleophilic attack. Bromine (σₚ = +0.47) further amplifies this effect, whereas chlorine (σₚ = +0.23) offers milder activation .

Solubility and Stability :

- Compounds with fewer fluorine substituents (e.g., 2-Bromo-4-fluoro-5-CF₃ analog) exhibit lower solubility due to increased crystallinity. The 2,6-difluoro configuration in the target compound balances solubility and stability.

Research Findings

- Synthetic Utility : The compound’s electron-deficient aromatic ring facilitates regioselective C–H functionalization in heterocycle synthesis, outperforming less-halogenated analogs .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, higher than chlorine analogs (190–200°C), attributed to stronger C–Br bond energy .

- Crystallographic Data: SHELX-refined structures reveal shortened C≡C bond lengths (1.18 Å vs. 1.20 Å in non-fluorinated analogs), corroborating enhanced electron withdrawal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。